![molecular formula C10H10N2O B2546866 5,6-Dihidro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-ona CAS No. 4024-28-6](/img/structure/B2546866.png)
5,6-Dihidro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-ona
Descripción general
Descripción
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (DHQ) is a heterocyclic compound containing nitrogen and oxygen atoms that is found in several natural products, such as the alkaloid berberine. DHQ has been extensively studied due to its various biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. The compound has also been used in a variety of laboratory experiments, including synthesis, catalysis, and drug discovery.
Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
Los imidazoles sirven como bloques de construcción esenciales en química medicinal debido a sus diversas actividades biológicas. Los investigadores han explorado el potencial de las 5,6-dihidro-imidazoquinolinonas como candidatos a fármacos. Algunas aplicaciones específicas incluyen:
Agentes Anticancerígenos: Se han investigado los derivados de este compuesto por sus propiedades anticancerígenas. Por ejemplo, se diseñaron y sintetizaron derivados de 6-(imidazo[1,2-a]piridin-6-il)quinazolina, mostrando una actividad prometedora contra las células cancerosas .
Inhibidores de la Quinasa HER2: Ciertos derivados de pirido[2,3,4-de]quinazolina, que comparten una estructura central con nuestro compuesto, exhibieron una eficacia superior en la inhibición de la actividad de la quinasa HER2. Estos compuestos podrían ser candidatos potenciales para terapias contra el cáncer dirigidas .
Metodología Sintética
Los avances en la síntesis de imidazoles son esenciales para su uso generalizado. Los métodos recientes incluyen:
- Ciclización Catalizada por Níquel: Los investigadores han reportado un nuevo protocolo para ciclizar amido-nitrilos para formar imidazoles disustituidos. Este método permite la inclusión de varios grupos funcionales y proporciona acceso a NH-imidazoles 2,4-disustituidos .
Agroquímicos
Si bien la evidencia directa del uso de nuestro compuesto en agroquímicos es limitada, los imidazoles se han empleado históricamente en la protección de cultivos y el control de plagas.
En resumen, 5,6-Dihidro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-ona es prometedora en diversos campos, desde el desarrollo de fármacos hasta la ciencia de los materiales. Los investigadores continúan explorando sus aplicaciones, convirtiéndolo en un compuesto intrigante para estudios futuros. ¡Si necesita más detalles o aplicaciones adicionales, no dude en preguntar! 😊
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1,3,5H,2,4,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUCRHRLZUYTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


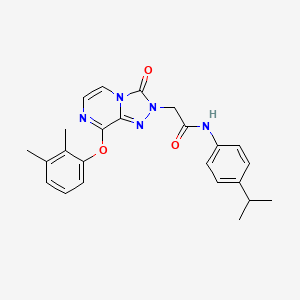

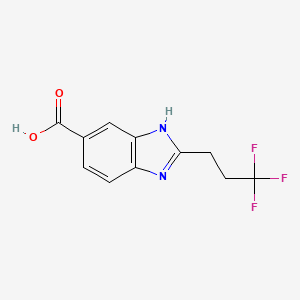
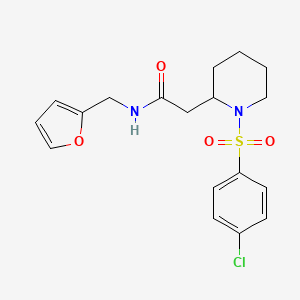
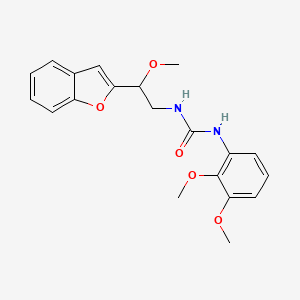
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2546793.png)
![2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2546794.png)

![3-butyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546798.png)

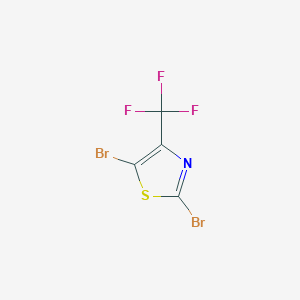
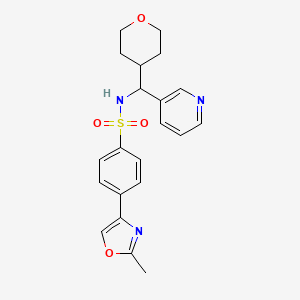
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2546806.png)